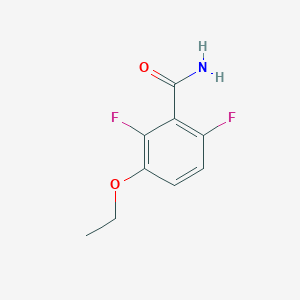

3-Ethoxy-2,6-difluorobenzamide

Übersicht

Beschreibung

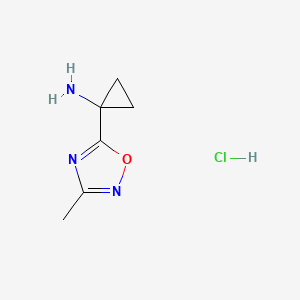

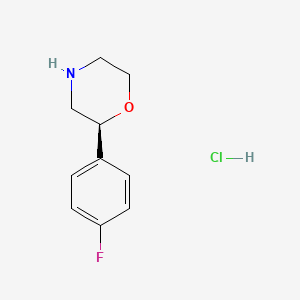

3-Ethoxy-2,6-difluorobenzamide is a chemical compound with the CAS Number: 1092461-26-1 . It has a molecular weight of 201.17 . This compound is a solid at ambient temperature .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,6-difluorobenzamide is characterized by the presence of fluorine atoms which contribute to its non-planarity . The dihedral angle between the carboxamide and the aromatic ring is -27° . When interacting with proteins, the fluorinated ligand can more easily adopt the non-planar conformation found in co-crystallized complexes .Physical And Chemical Properties Analysis

3-Ethoxy-2,6-difluorobenzamide is a solid at ambient temperature . It has a molecular weight of 201.17 .Wissenschaftliche Forschungsanwendungen

Antibacterial Drug Development

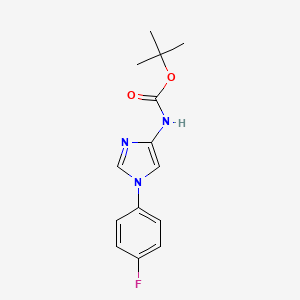

3-Ethoxy-2,6-difluorobenzamide derivatives have been studied extensively for their potential as antibacterial drugs. Research by Straniero et al. (2023) focused on a novel family of 1,4-tetrahydronaphthodioxane benzamides, which showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds were developed to target bacterial cell division by inhibiting the protein FtsZ, a key player in bacterial cytokinesis (Straniero et al., 2023).

Synthesis of Insecticides

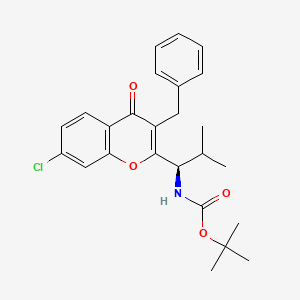

The compound has been utilized in the synthesis of the insecticide Novaluron, as demonstrated by Zhang Xiao-jing (2007). This process involves the transformation of 2,6-difluorobenzamide into 2,6-difluorobenzoyl isocyanate, which is then used to synthesize Novaluron. This synthesis demonstrates the versatility of 3-Ethoxy-2,6-difluorobenzamide in producing valuable agricultural chemicals (Zhang Xiao-jing, 2007).

Study of Bacterial Cell Division Inhibition

A study by Chiodini et al. (2015) explored the structure-activity relationship (SAR) of 3-substituted 2,6-difluorobenzamides as inhibitors of FtsZ, a crucial bacterial cell division protein. They identified chiral 2,6-difluorobenzamides with a 1,4-benzodioxane-2-methyl residue as potent antistaphylococcal compounds (Chiodini et al., 2015).

Conformational Analysis and Molecular Docking

Barbier et al. (2023) conducted a conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzamide with 3-methoxybenzamide to investigate the impact of fluorination on FtsZ inhibition and anti-Staphylococcus aureus activity. The study highlighted the significance of the fluorine atoms in the compound for its biological activity (Barbier et al., 2023).

Biocatalytic Production

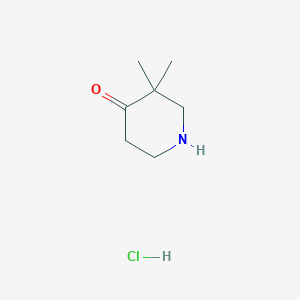

Research by Yang et al. (2018) demonstrated the efficient production of 2,6-Difluorobenzamide using a biocatalyst based on the nitrile hydratase from Aurantimonas manganoxydans. This study showcases the compound's importance as an intermediate in the pesticide industry and the potential for green biocatalytic production methods (Yang et al., 2018).

Wirkmechanismus

Target of Action

It is structurally similar to novaluron , a known insect growth regulator. Novaluron targets the chitin synthesis pathway in insects, disrupting their growth and development .

Mode of Action

3-Ethoxy-2,6-difluorobenzamide likely shares a similar mode of action with Novaluron due to their structural similarity. Novaluron acts as a chitin synthesis inhibitor . Chitin is a crucial component of the exoskeleton in insects. By inhibiting its synthesis, the compound prevents the proper formation of the exoskeleton during the molting process, leading to the death of the insect .

Biochemical Pathways

This disruption leads to downstream effects such as improper exoskeleton formation and ultimately, the death of the insect .

Pharmacokinetics

Novaluron, a structurally similar compound, has a bioavailability of 100%, is metabolized at a rate of 90-95%, and has an elimination half-life of 1-4 hours . It is excreted through the kidneys . These properties may give an indication of the potential pharmacokinetics of 3-Ethoxy-2,6-difluorobenzamide.

Result of Action

Based on its structural similarity to novaluron, it can be inferred that the compound’s action results in the disruption of chitin synthesis, leading to improper exoskeleton formation and the death of the insect .

Zukünftige Richtungen

The future research directions for 3-Ethoxy-2,6-difluorobenzamide could involve further investigation of its antibacterial properties, given that related compounds have shown potential in this area . Additionally, the development of a fluorescent probe for further investigation of its mechanism of action could be a valuable direction .

Eigenschaften

IUPAC Name |

3-ethoxy-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQRSQFCHZMZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305931 | |

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,6-difluorobenzamide | |

CAS RN |

1092461-26-1 | |

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)

![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)

![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)

![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)

![1H-Pyrazolo[3,4-f]benzothiazol-6-amine](/img/structure/B1398555.png)